Darifenacin is synthesized through various chemical processes, and during these reactions, several impurities, including Darifenacin Impurity C, can form. These impurities may result from side reactions, degradation pathways, or incomplete reactions. The classification of Darifenacin Impurity C falls under pharmaceutical impurities, which are categorized based on their origin—either as process-related impurities or degradation products .
The synthesis of darifenacin involves multiple steps, with key reactions typically involving the coupling of specific chemical precursors. Darifenacin Impurity C is synthesized alongside the main compound and can be isolated using high-performance liquid chromatography (HPLC) techniques.
Darifenacin Impurity C has a complex molecular structure characterized by multiple functional groups that contribute to its chemical behavior. The specific structure can be represented as follows:
The precise structural data can be elucidated through spectroscopic techniques that confirm the presence of functional groups and their connectivity within the molecule .
Darifenacin Impurity C can participate in various chemical reactions typical for organic compounds. These include:
The mechanism of action for darifenacin involves selective antagonism of muscarinic M3 receptors in the bladder, which leads to decreased bladder contractions and reduced urgency to urinate. While Darifenacin Impurity C itself does not have a defined therapeutic role, understanding its formation helps in optimizing the synthesis process to minimize such impurities in pharmaceutical products.
Darifenacin Impurity C primarily serves as a reference standard in analytical chemistry for quality control processes in pharmaceutical manufacturing. Its characterization aids in:
Process-related impurities in active pharmaceutical ingredients (APIs) arise during synthesis, purification, or storage and pose significant challenges to drug safety and efficacy. For darifenacin hydrobromide—a muscarinic receptor antagonist used for overactive bladder—impurities can originate from starting materials, intermediates, or side reactions. Darifenacin Impurity C (chemically identified as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide) exemplifies such a process-related impurity. Its presence, even at trace levels, may compromise API quality, necessitating stringent controls during manufacturing [7]. Regulatory agencies mandate identification and quantification below thresholds (e.g., ICH Q3A identification threshold of 0.10% for APIs with ≤2 g/day dose) to ensure patient safety [5] [9].
Impurities are classified based on mutagenic and carcinogenic potential per ICH M7 guidelines. Darifenacin Impurity C falls under Class 3 ("alerting structure unrelated to the drug substance; no mutagenicity data") due to its N-oxide moiety, which may raise structural alerts for DNA reactivity. The ICH M7 classification system dictates control actions: Class 3 impurities require bacterial mutagenicity testing or control at threshold of toxicological concern (TTC) levels (1.5 μg/day for lifetime exposure) [4] [5].
Table 1: ICH M7 Classification of Genotoxic Impurities
Class | Definition | Control Action |
---|---|---|
1 | Known mutagenic carcinogens | Compound-specific acceptable limit |
2 | Known mutagens with unknown carcinogenic potential | Generic TTC (1.5 μg/day) |
3 | Alerting structure, unrelated to drug; no mutagenicity data | TTC or mutagenicity testing |
4 | Alerting structure, same as drug (tested nonmutagenic) | Treat as nonmutagenic |
5 | No structural alerts | Nonmutagenic |
Quality by Design frameworks integrate impurity profiling into API development to ensure robustness. For darifenacin, this involves:
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3